1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-phenylpiperazine

Catalog No.
S16002569
CAS No.
100508-24-5
M.F
C25H26F2N2O
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-phenylpi...

CAS Number

100508-24-5

Product Name

1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-phenylpiperazine

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-phenylpiperazine

Molecular Formula

C25H26F2N2O

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C25H26F2N2O/c26-22-10-6-20(7-11-22)25(21-8-12-23(27)13-9-21)30-19-18-28-14-16-29(17-15-28)24-4-2-1-3-5-24/h1-13,25H,14-19H2

InChI Key

UIJUWLVWGZVFNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=CC=C4

1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-phenylpiperazine, commonly referred to as GBR 12909, is a synthetic compound that belongs to the piperazine class of molecules. It features a unique structure characterized by a piperazine ring substituted with a phenyl group and a bis(4-fluorophenyl)methoxyethyl side chain. The compound's molecular formula is C28H32F2N2OC_{28}H_{32}F_2N_2O and it has a molecular weight of approximately 523.49 g/mol. The presence of fluorine atoms in the phenyl groups enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-phenylpiperazine primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-rich aromatic systems. In particular, the methoxy group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding phenolic compounds. Additionally, the compound can participate in various coupling reactions typical of piperazine derivatives, facilitating the synthesis of analogs with modified biological activities.

GBR 12909 exhibits notable biological activity as a dopamine reuptake inhibitor, which positions it as a potential therapeutic agent for treating disorders related to dopamine dysregulation, such as depression and schizophrenia. Research indicates that it selectively inhibits the reuptake of dopamine, enhancing dopaminergic neurotransmission. Furthermore, studies have shown that it also interacts with serotonin receptors, which may contribute to its antidepressant effects .

The synthesis of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-phenylpiperazine typically involves several key steps:

  • Formation of the Piperazine Ring: The initial step often includes the reaction of 4-phenylpiperazine with an appropriate alkylating agent.
  • Introduction of the Methoxy Group: A subsequent reaction introduces the bis(4-fluorophenyl)methoxy group via nucleophilic substitution.
  • Purification: The final product is purified through recrystallization or chromatography to yield high-purity GBR 12909.

The detailed synthetic routes can vary depending on the desired analogs and modifications .

The primary application of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-phenylpiperazine lies in its potential as a pharmacological agent for treating neuropsychiatric disorders, particularly those associated with dopamine and serotonin imbalances. Its role as a dopamine reuptake inhibitor makes it valuable in research related to addiction and mood disorders. Furthermore, it serves as a lead compound for developing new drugs targeting similar mechanisms.

Research into the interactions of GBR 12909 has revealed its affinity for various neurotransmitter receptors beyond dopamine transporters. It has been shown to interact with serotonin receptors, particularly the 5-HT1A receptor subtype, which may mediate some of its antidepressant effects . Interaction studies often utilize radiolabeled ligands to assess binding affinities and functional assays to evaluate downstream signaling pathways affected by GBR 12909.

Several compounds share structural similarities with 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-phenylpiperazine, including:

  • GBR 12909 Dihydrochloride: A salt form that retains similar pharmacological properties but may differ in solubility and bioavailability.
  • 4-(3-phenyl-2-propenyl)piperazine: Shares the piperazine core but lacks the fluorinated phenyl substituents.
  • 3-(4-fluorophenyl)-N-(2-methoxyethyl)piperidine: Similar in terms of functional groups but varies in ring structure and substituent positioning.

Comparison Table

Compound NameStructure FeaturesBiological Activity
GBR 12909Piperazine ring with bis(4-fluorophenyl)methoxyethyl groupDopamine reuptake inhibitor
GBR 12909 DihydrochlorideSalt form of GBR 12909Similar activity; enhanced solubility
4-(3-phenyl-2-propenyl)piperazinePiperazine core; no fluorinated groupsVaries; less selective for dopamine
3-(4-fluorophenyl)-N-(2-methoxyethyl)piperidineDifferent ring structure; methoxy group presentPotentially similar effects

This comparative analysis highlights the uniqueness of GBR 12909 due to its specific fluorinated substituents and its dual action on dopamine and serotonin systems, distinguishing it from other piperazine derivatives.

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Exact Mass

408.20131978 g/mol

Monoisotopic Mass

408.20131978 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-15

Explore Compound Types